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Compound of Interest

3-Chloro-4-
Compound Name: )
morpholinobenzaldehyde

Cat. No.: B1599541

This guide provides a comprehensive overview of the physical properties, synthesis, and
characterization of 3-Chloro-4-morpholinobenzaldehyde, a compound of interest for
researchers and professionals in drug development and fine chemical synthesis. This
document is structured to deliver not just data, but also the scientific rationale behind the
presented information, reflecting field-proven insights and expertise.

Introduction and Molecular Overview

3-Chloro-4-morpholinobenzaldehyde, with the CAS Number 886500-23-8, is a substituted
aromatic aldehyde. Its structure, featuring a benzaldehyde core with a chlorine atom and a
morpholine ring at positions 3 and 4 respectively, makes it a valuable intermediate in organic
synthesis. The electron-donating morpholine group and the electron-withdrawing chlorine atom
and aldehyde group create a unique electronic environment within the molecule, influencing its
reactivity and physical properties. This compound is of particular interest in the synthesis of
more complex molecules with potential applications in medicinal chemistry and materials
science.

Caption: Molecular structure of 3-Chloro-4-morpholinobenzaldehyde.

Core Physical Properties

Precise experimental data for 3-Chloro-4-morpholinobenzaldehyde is not extensively
reported in publicly available literature. The following table summarizes its key physical
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properties based on information from chemical suppliers and predicted values. It is crucial for
researchers to experimentally verify these properties for any specific batch.

Property Value Source

CAS Number 886500-23-8 ChemicalBook][1]
Molecular Formula C11H12CINO2 Calculated
Molecular Weight 225.67 g/mol BLD Pharm[2]

Expected to be a solid at room o
_ _ Inferred from similar
Appearance temperature, likely a crystalline
compounds
powder.

Not experimentally determined.
_ _ Predicted to be in the range of o
Melting Point Prediction
80-120 °C based on analogous

compounds.

Not experimentally determined.
Boiling Point Predicted to be >300 °C at Prediction

atmospheric pressure.

Expected to be soluble in
common organic solvents like
N dichloromethane, chloroform,
Solubility ) Inferred from structure
and ethyl acetate. Sparingly
soluble in alcohols and likely

insoluble in water.

Synthesis and Methodologies

A robust and reproducible synthesis is paramount for obtaining high-purity 3-Chloro-4-
morpholinobenzaldehyde. While a specific protocol for this exact molecule is not widely
published, a reliable synthetic route can be designed based on well-established nucleophilic
aromatic substitution reactions.
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Proposed Synthetic Pathway: Nucleophilic Aromatic
Substitution

The most logical approach involves the reaction of 3-chloro-4-fluorobenzaldehyde with
morpholine. The fluorine atom at the para position is activated towards nucleophilic substitution
by the electron-withdrawing aldehyde group. The chlorine atom at the meta position is
significantly less reactive.

G-ChIoro-4-f|uor0benzaldehyda
Morpholine

Base (e.g., K2COs) Nucleophilic Aromatic Substitution ‘(_ L .
Solvent (e.g., DMSO or DMF) P> 3-Chloro-4-morpholinobenzaldehyde

Click to download full resolution via product page

Caption: Proposed synthesis of 3-Chloro-4-morpholinobenzaldehyde.

Detailed Experimental Protocol

This protocol is a self-validating system, where reaction progress can be monitored by Thin
Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by
standard analytical techniques.

Materials:

3-Chloro-4-fluorobenzaldehyde (1 equivalent)

e Morpholine (1.2 equivalents)

o Potassium Carbonate (K2COs), anhydrous (2 equivalents)

o Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
o Ethyl acetate

e Brine solution
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e Anhydrous magnesium sulfate (MgSQa)
Procedure:

o Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 3-chloro-4-fluorobenzaldehyde and anhydrous potassium carbonate.

e Solvent and Reagent Addition: Add anhydrous DMSO or DMF to the flask to dissolve the
starting materials. Add morpholine to the reaction mixture.

e Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The
choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the
potassium carbonate and facilitates the nucleophilic attack.

» Monitoring the Reaction: Monitor the progress of the reaction by TLC, using a suitable eluent
system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot
and the appearance of a new, more polar product spot will indicate the reaction’'s
progression.

o Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it
into a separatory funnel containing water.

o Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The use of a brine wash
for the combined organic layers helps to remove any residual water and inorganic salts.

e Drying and Concentration: Dry the combined organic layers over anhydrous magnesium
sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The crude product can be purified by column chromatography on silica gel using
a gradient of ethyl acetate in hexane to afford the pure 3-Chloro-4-
morpholinobenzaldehyde.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Chloro-4-morpholinobenzaldehyde are not readily
available, its spectral characteristics can be predicted based on its functional groups and by
comparison with analogous compounds.
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'H NMR Spectroscopy

o Aldehyde Proton: A singlet is expected between 4 9.8 and 10.0 ppm.

e Aromatic Protons: Three protons on the aromatic ring will likely appear as a set of multiplets
between & 7.0 and 8.0 ppm.

e Morpholine Protons: Two distinct triplets are expected for the methylene protons of the
morpholine ring. The protons adjacent to the nitrogen will likely appear around & 3.2-3.4
ppm, and the protons adjacent to the oxygen will be shifted downfield to around & 3.8-4.0

ppm.

3C NMR Spectroscopy

o Carbonyl Carbon: A signal for the aldehyde carbonyl carbon is expected in the range of &
190-195 ppm.

o Aromatic Carbons: Six signals for the aromatic carbons are expected between 6 110 and
160 ppm. The carbon attached to the morpholine nitrogen will be significantly shielded.

« Morpholine Carbons: Two signals for the morpholine carbons are expected, with the carbons
adjacent to the nitrogen appearing around & 45-50 ppm and the carbons adjacent to the
oxygen appearing around 6 65-70 ppm.

Infrared (IR) Spectroscopy

e C=0 Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group
is expected around 1690-1710 cm~1.

o C-H Stretch (Aldehyde): A characteristic C-H stretching vibration for the aldehyde proton is
expected to appear as two weak bands around 2720 cm~t and 2820 cm1.

e Aromatic C=C Stretches: Medium to weak absorption bands are expected in the region of
1450-1600 cm~1 due to the carbon-carbon stretching vibrations within the aromatic ring.

e C-N Stretch: A stretching vibration for the C-N bond of the morpholine group is expected
around 1250-1350 cm~1.
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e C-O-C Stretch: A strong C-O-C stretching band from the morpholine ring is expected around
1115 cm™2.

e C-CI Stretch: A weak to medium absorption band for the C-ClI stretch is expected in the
fingerprint region, typically between 600 and 800 cm~1.

Safety, Handling, and Storage

Due to the lack of a specific Safety Data Sheet (SDS) for 3-Chloro-4-
morpholinobenzaldehyde, it is imperative to handle this compound with caution, assuming it
may be hazardous. The safety precautions for similar aromatic aldehydes and chlorinated
compounds should be followed.

o Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust
and contact with skin and eyes. Wear appropriate personal protective equipment (PPE),
including safety goggles, gloves, and a lab coat.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

o First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek
medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

3-Chloro-4-morpholinobenzaldehyde is a synthetically valuable compound with significant
potential in various fields of chemical research. While comprehensive experimental data on its
physical properties are currently limited, this guide provides a robust framework for its
synthesis, characterization, and safe handling based on established chemical principles and
data from analogous structures. It is the responsibility of the researcher to conduct thorough
experimental validation of the information provided herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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